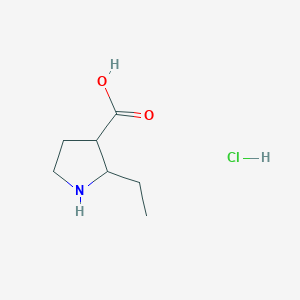
(3-Fluoro-2-methoxyphenyl)-hydrazine hydrochloride
Descripción general
Descripción
(3-Fluoro-2-methoxyphenyl)-hydrazine hydrochloride, also known as FMH, is a chemical compound that has been used in scientific research for various purposes. It is a hydrazine derivative that has been studied for its potential as a therapeutic agent in cancer treatment and as a tool for studying the function of certain enzymes in the body.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The compound likely interacts with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Fluoro-2-methoxyphenyl)-hydrazine hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Fluoro-2-methoxyphenyl)-hydrazine hydrochloride in lab experiments is its selectivity for MAO-B. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other enzymes or processes in the body. However, one limitation of using this compound is its potential toxicity, as it has been shown to be cytotoxic (toxic to cells) at high concentrations.
Direcciones Futuras
There are several future directions for research involving (3-Fluoro-2-methoxyphenyl)-hydrazine hydrochloride. One area of interest is in the development of more selective MAO-B inhibitors that have fewer side effects than current drugs. Additionally, this compound and other hydrazine derivatives may have potential as anti-cancer agents, and further research is needed to explore this possibility. Finally, this compound may have applications in the study of other enzymes and processes in the body, and its potential uses in these areas should be investigated.
Aplicaciones Científicas De Investigación
(3-Fluoro-2-methoxyphenyl)-hydrazine hydrochloride has been used in scientific research for a variety of purposes. One of the most notable applications is in the study of the enzyme monoamine oxidase (MAO). MAO is an enzyme that plays a role in the breakdown of neurotransmitters such as dopamine and serotonin. This compound has been used as a selective inhibitor of MAO-B, which has been implicated in the pathology of Parkinson's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(3-fluoro-2-methoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O.ClH/c1-11-7-5(8)3-2-4-6(7)10-9;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOVAZSIKSIVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















